molecular formula C18H24N4O4S B445666 4-[(cyclohexylcarbamoyl)amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

4-[(cyclohexylcarbamoyl)amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

Cat. No. B445666
M. Wt: 392.5g/mol
InChI Key: GURXDWBMEQZXJP-UHFFFAOYSA-N
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Patent
US05571821

Procedure details

This compound was prepared from 4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzene-sulfonamide and cyclohexyl isocyanate according to the method in Example 110 in 75% crude yield. Further purification was achieved by preparative HPLC (76% recovery), furnishing the pure product as a white solid, m.p. 190°-195° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][C:12]2[O:16][N:15]=[C:14]([CH3:17])[C:13]=2[CH3:18])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH:19]1([N:25]=[C:26]=[O:27])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>>[CH:19]1([NH:25][C:26](=[O:27])[NH:1][C:2]2[CH:7]=[CH:6][C:5]([S:8]([NH:11][C:12]3[O:16][N:15]=[C:14]([CH3:17])[C:13]=3[CH3:18])(=[O:10])=[O:9])=[CH:4][CH:3]=2)[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C(=NO1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Further purification

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C(=NO1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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